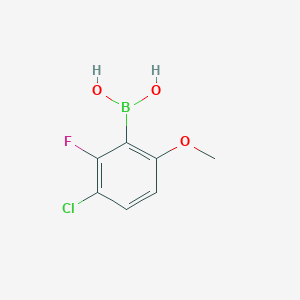

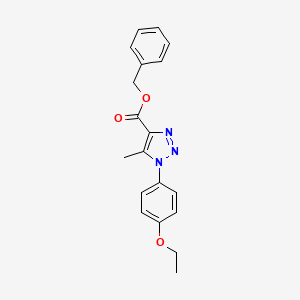

![molecular formula C19H25N3O2S2 B2791094 3-ethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 483976-40-5](/img/structure/B2791094.png)

3-ethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of thieno[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the thieno[2,3-d]pyrimidine structure, with additional functional groups attached at specific positions. The exact structure would depend on the locations and orientations of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Thieno[2,3-d]pyrimidines can undergo a variety of reactions, including Pd-catalyzed carbonylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the presence of any chiral centers .科学研究应用

Antioxidant Properties

Specific Scientific Field

Biochemistry and Pharmacology

Summary

The compound Oprea1_127061 exhibits antioxidant properties, making it relevant for research in oxidative stress, aging, and various diseases associated with free radical damage.

Methods of Application

Synthesis

The compound is synthesized using a Mannich reaction between p-anisaldehyde and acetone, followed by methylation and oximation with hydroxylamine hydrochloride . The resulting scaffold is 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime ester.

Results

- Antioxidant Activity : Several analogues of Oprea1_127061 exhibit positive efficacy in in vitro antioxidant assays. Notably, compounds 4l and 4m demonstrate promising antioxidant activity .

Anti-Diabetic Potential

Specific Scientific Field

Medicinal Chemistry

Summary

Oprea1_127061 derivatives have been investigated for their anti-diabetic properties.

Methods of Application

Results

- α-Glucosidase Inhibition : Compound VIIb shows interaction with α-glucosidase enzyme, suggesting potential anti-diabetic effects .

Anti-Cancer Activity

Specific Scientific Field

Medicinal Chemistry and Oncology

Summary

Oprea1_127061 derivatives are explored for their anti-cancer properties.

Methods of Application

Results

- Selective Activity : Most of the synthesized compounds exhibit selectivity against cancer cell lines, indicating their potential as anti-cancer agents .

Deprotecting Reagent in Peptide Synthesis

Specific Scientific Field

Organic Chemistry

Summary

Oprea1_127061 or its derivatives can serve as deprotecting reagents during solid-phase peptide synthesis.

Methods of Application

- Deprotection : The compound is used to remove Fmoc (9-fluorenylmethoxycarbonyl) protecting groups from amino acids in peptide synthesis .

Other Applications

Specific Scientific Field

Varied Fields

Summary

Oprea1_127061 derivatives may have additional applications that warrant further investigation.

Methods of Application

Results

安全和危害

未来方向

属性

IUPAC Name |

11-ethyl-10-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S2/c1-3-22-18(24)16-13-5-4-6-14(13)26-17(16)20-19(22)25-11-15(23)21-9-7-12(2)8-10-21/h12H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMHJUACHOYLEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C1SCC(=O)N3CCC(CC3)C)SC4=C2CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

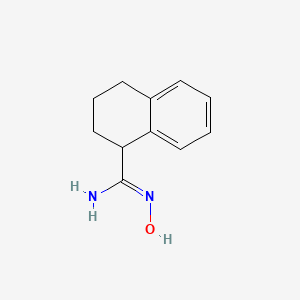

![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)

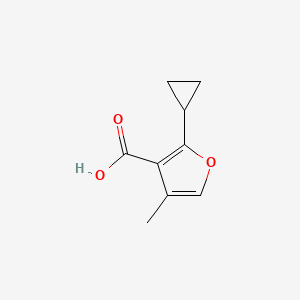

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)

![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)

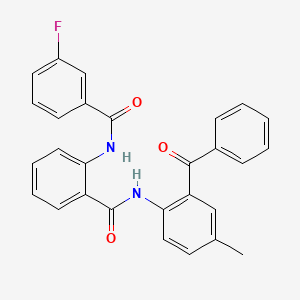

![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)